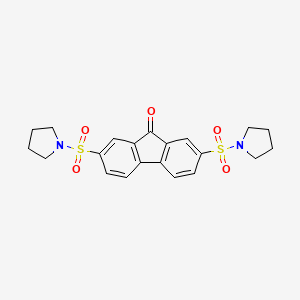![molecular formula C13H12 B2968200 1-(4-Ethynylphenyl)bicyclo[1.1.1]pentane CAS No. 1823343-65-2](/img/structure/B2968200.png)
1-(4-Ethynylphenyl)bicyclo[1.1.1]pentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(4-Ethynylphenyl)bicyclo[1.1.1]pentane” is a chemical compound with the molecular formula C13H12 . It is a derivative of bicyclo[1.1.1]pentane (BCP), a hydrocarbon with a unique structure consisting of three rings of four carbon atoms each . BCP derivatives have been recognized as valuable bioisosteres for internal alkynes, tert-butyl groups, and monosubstituted/1,4-disubstituted arenes .
Synthesis Analysis
The synthesis of BCP derivatives has been a subject of extensive research. One approach involves the enantioselective C–H functionalization of BCPs, which provides access to chiral substituted BCPs . This process involves intermolecular sp3 C–H insertion reactions of donor/acceptor diazo compounds, catalyzed by the chiral dirhodium complex . Another method relies on a Suzuki cross-coupling between a common “upper chain” and different BCP-containing “lower chains” .
Molecular Structure Analysis
The molecular structure of BCP derivatives, including “1-(4-Ethynylphenyl)bicyclo[1.1.1]pentane”, is characterized by a highly strained carbocyclic framework . This unique structure allows for the bioisosteric replacement of aromatic rings, internal alkynes, and tert-butyl groups .
Physical And Chemical Properties Analysis
BCP derivatives have been documented to have increased or equal solubility, potency, and metabolic stability compared to their aromatic “parents” . They also exhibit decreased non-specific binding .
Aplicaciones Científicas De Investigación
Molecular Rods and Rotors
Bicyclo[1.1.1]pentane derivatives have been used as molecular rods and rotors in materials science due to their rigid and symmetrical structure, which allows for precise control over molecular orientation and movement .
Supramolecular Linker Units
These compounds serve as supramolecular linker units, providing a stable framework for constructing larger molecular assemblies in the development of advanced materials .
Liquid Crystals
The unique properties of bicyclo[1.1.1]pentane derivatives make them suitable for use in liquid crystal technology, which has applications in display technologies and other optoelectronic devices .
FRET Sensors
Fluorescence resonance energy transfer (FRET) sensors utilizing bicyclo[1.1.1]pentane derivatives can be designed for sensitive detection of various biological and chemical analytes .
Metal–Organic Frameworks
These compounds are explored as building blocks for metal–organic frameworks (MOFs), which have potential applications in gas storage, separation, and catalysis .
Drug Design Bioisostere
Bicyclo[1.1.1]pentane is used as a bioisostere for benzene, t-butyl, and alkyne moieties in drug design, offering advantages such as increased metabolic stability and improved pharmacokinetic properties .
Inflammation Resolution Mediators
In medical research, bicyclo[1.1.1]pentane-containing compounds are investigated for their role in inflammation resolution, suggesting potential therapeutic benefits .
Synthetic Chemistry Scaffold
As a scaffold in synthetic chemistry, bicyclo[1.1.1]pentane serves as a high-value bioisostere for phenyl rings and internal alkynes, enhancing passive permeability in drug candidates .
Mecanismo De Acción
Target of Action
The primary targets of “1-(4-Ethynylphenyl)bicyclo[11It’s known that the bicyclo[111]pentane (BCP) unit, which is a part of this compound, is used as a bioisostere in drug molecules . Bioisosteres are compounds or groups that have similar physical or chemical properties which produce broadly similar biological properties to another chemical compound.
Mode of Action
The exact mode of action of “1-(4-Ethynylphenyl)bicyclo[11The bcp unit is known to influence the permeability, aqueous solubility, and in vitro metabolic stability of the drug molecules it is incorporated into .
Biochemical Pathways
The specific biochemical pathways affected by “1-(4-Ethynylphenyl)bicyclo[11The bcp unit is known to be a bioisostere in drug molecules, suggesting it may interact with biological systems in a way that is similar to the compounds it is replacing .
Pharmacokinetics
The pharmacokinetics of “1-(4-Ethynylphenyl)bicyclo[11The bcp unit is known to generally offer high passive permeability, high water solubility, and improved metabolic stability .
Result of Action
The specific molecular and cellular effects of “1-(4-Ethynylphenyl)bicyclo[11The bcp unit is known to influence the permeability, aqueous solubility, and in vitro metabolic stability of the drug molecules it is incorporated into .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of “1-(4-Ethynylphenyl)bicyclo[11The bcp unit is known to be a bioisostere in drug molecules, suggesting it may have similar environmental interactions to the compounds it is replacing .
Direcciones Futuras
Propiedades
IUPAC Name |
1-(4-ethynylphenyl)bicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12/c1-2-10-3-5-12(6-4-10)13-7-11(8-13)9-13/h1,3-6,11H,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIVCGOUYXRNLQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)C23CC(C2)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


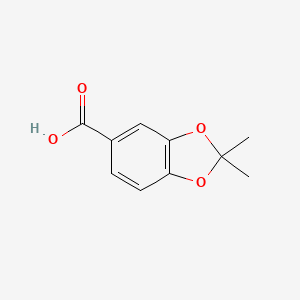
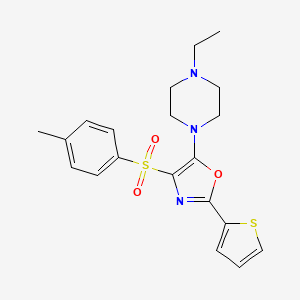
![4-chloro-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2968124.png)
![6-Cyclopropyl-2-[1-[2-(4-fluorophenyl)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2968125.png)
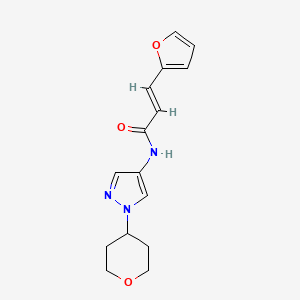
![methyl 2-(2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)acetate](/img/structure/B2968127.png)
![N-(3-fluorophenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2968128.png)
![6-Methyl-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride](/img/structure/B2968130.png)
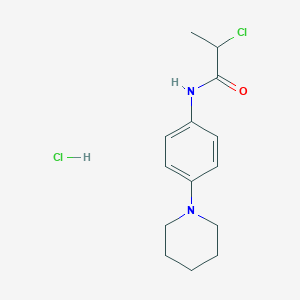

![Methyl 2-[(3-fluorobenzyl)thio]-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2968136.png)
